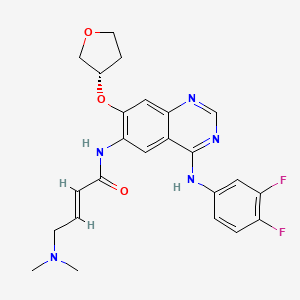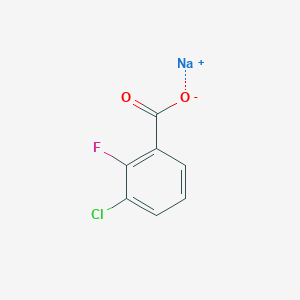
Trimethoxy(phenylethynyl)silane
Descripción general
Descripción
Trimethoxy(phenylethynyl)silane is a useful research compound. Its molecular formula is C11H14O3Si and its molecular weight is 222.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality Trimethoxy(phenylethynyl)silane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Trimethoxy(phenylethynyl)silane including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Properties and Bonding Studies
Trimethoxy(phenylethynyl)silane has been studied for its unique bonding characteristics. A notable research highlighted the evidence for π bonding or equivalent interaction between bonded carbon and silicon atoms in compounds like trimethyl(phenylethynyl)silane, providing insights into silicon-carbon bonding dynamics (Levy, White, & Cargioli, 1972).
Synthesis of Functional Materials
Research has also focused on the synthesis of functional materials using derivatives of trimethoxy(phenylethynyl)silane. For instance, (o-alkynylphenyl)silane was used for synthesizing benzosiloles, which show promise in electronic materials for organic light-emitting devices and photovoltaic cells (Ilies et al., 2008).
Organic-Inorganic Hybrid Gel Films
The compound has been used in the preparation of organic-inorganic hybrid gel films, which are transparent and homogeneous, showing good mechanical and heat-resisting properties. This application is significant in materials science, especially in the context of polyvinylpolysilsesquioxane (Gunji et al., 2003).
Thermal and Rheological Enhancements in Composites
Another application involves its use as a compatibilizing and crosslinking agent, improving the thermal stability and tensile strength of composites like linear low-density polyethylene/starch blend (Mir et al., 2013).
Photopatterning and Surface Modification
Trimethoxy(phenylethynyl)silane derivatives have been utilized in photopatterning and surface modifications, indicating their potential in creating microstructures for various applications (Zubkov et al., 2005).
Synthesis of Cyclopentyl-trimethoxy-silane
The synthesis of cyclopentyl-trimethoxy-silane (CPTMS) and its application in polymerization processes is another area of interest. This demonstrates the versatility of trimethoxy(phenylethynyl)silane in synthesizing various derivatives for different applications (Wei-lin, 2004).
Corrosion Inhibition
It has also been studied for its role in inhibiting copper corrosion, indicating its potential in materials protection and preservation (Zucchi et al., 2004).
Propiedades
IUPAC Name |
trimethoxy(2-phenylethynyl)silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3Si/c1-12-15(13-2,14-3)10-9-11-7-5-4-6-8-11/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEGBIQFNTMTESP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C#CC1=CC=CC=C1)(OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![(6S,7S)-6,7-Dimethyl-6,7-dihydro-[1,4]dioxocino[6,5-b:7,8-b']dipyridine](/img/structure/B8224570.png)
